molecular formula C9H11NO4S B3022616 Methyl 3-amino-5-(methylsulfonyl)benzoate CAS No. 168618-23-3

Methyl 3-amino-5-(methylsulfonyl)benzoate

Cat. No. B3022616
CAS RN: 168618-23-3
M. Wt: 229.26 g/mol
InChI Key: OZNYNYIYWUOJRR-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(methylsulfonyl)benzoate, also known as MAMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is a member of the benzoate ester family and is synthesized through a multi-step process involving several chemical reactions.

Scientific Research Applications

properties

IUPAC Name

methyl 3-amino-5-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)6-3-7(10)5-8(4-6)15(2,12)13/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNYNYIYWUOJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596735
Record name Methyl 3-amino-5-(methanesulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-(methylsulfonyl)benzoate

CAS RN

168618-23-3
Record name Methyl 3-amino-5-(methanesulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10% Palladium-carbon (2.5 g) was added to a mixture of methyl 4-chloro-3-methylsulfonyl-5-nitrobenzoate (9.5 g) and triethylamine (5.0 ml) in methanol (150 ml) and tetrahydrofuran (100 ml), and the mixture was subjected to catalytic reduction at ambient temperature under atmospheric pressure. The catalyst was removed by filtration and the filtrate was evaporated in vacuo. To the residue was added a mixture of ethyl acetate and water, and adjusted to pH 9 with 20% aqueous potassium carbonate solution. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was triturated with diisopropyl ether to give methyl 5-amino-3-methylsulfonylbenzoate (5.85 g).
Name
methyl 4-chloro-3-methylsulfonyl-5-nitrobenzoate
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
2.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(Methylsulfonyl)-5-nitro-benzoic acid methyl ester (32 g; 0.12 mol) was dissolved in methanol (300 ml), 4 g Pd/C (5%) were added and the mixture was hydrogenated at 5 bar. The mixture was filtered and the filtrate concentrated. 26 g (0.11 mmol; 94% yield) were obtained as a colorless solid.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-(methylsulfonyl)benzoate
Reactant of Route 2
Methyl 3-amino-5-(methylsulfonyl)benzoate
Reactant of Route 3
Methyl 3-amino-5-(methylsulfonyl)benzoate
Reactant of Route 4
Methyl 3-amino-5-(methylsulfonyl)benzoate
Reactant of Route 5
Methyl 3-amino-5-(methylsulfonyl)benzoate
Reactant of Route 6
Methyl 3-amino-5-(methylsulfonyl)benzoate

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